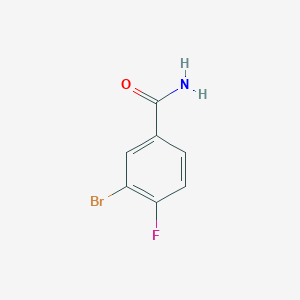

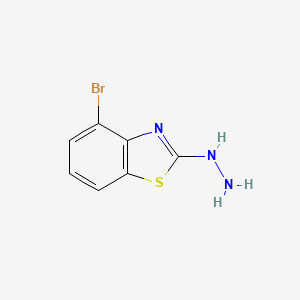

4-Bromo-2-hydrazino-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

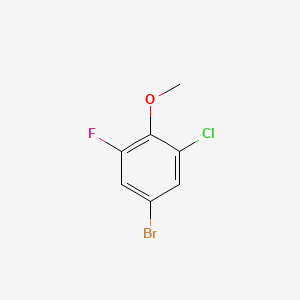

4-Bromo-2-hydrazino-1,3-benzothiazole (4-BHBT) is an organic compound with the molecular formula C4H4BrN3S. It is an important reagent in organic synthesis and is used in a variety of applications, including medicinal chemistry, materials science, and biochemistry. 4-BHBT is a versatile reagent, and its reactivity has been studied extensively. It is also used in the synthesis of drugs, polymers, and other materials.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity 4-Bromo-2-hydrazino-1,3-benzothiazole and its derivatives demonstrate notable antimicrobial activities. For instance, the synthesis of 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles from 4-bromo-2-hydrazino-6-methyl benzothiazole shows significant antimicrobial activity against various bacterial strains, including Escherichia coli and Bacillus subtilis, when compared to standard antibiotics like ampicillin, streptomycin, and penicillin (Bhagat, Deshmukh, & Kuberkar, 2012). Similar antimicrobial efficacy is observed in other benzothiazole derivatives synthesized from this compound (Bhagat, 2017).

Anticancer Potential Research also indicates potential anticancer applications. For example, compounds synthesized from this compound were screened as EGFR inhibitors and showed promising results against human cancer cell lines, including breast and lung cancer cells (Allam et al., 2020). Another study on benzothiazole derivatives, including those derived from this compound, demonstrated significant antitumor activity, particularly against breast cancer cell lines (Bradshaw, Stevens, & Westwell, 2001).

Corrosion Inhibition this compound has been identified as an effective corrosion inhibitor. It has been used to inhibit the corrosion of mild steel in acidic solutions, acting as a cathodic inhibitor in HCl and a mixed inhibitor in H2SO4, as evidenced by weight loss measurements and potentiostatic polarization studies (Ajmal, Mideen, & Quraishi, 1994).

Anticonvulsant Evaluation Another area of research involves the anticonvulsant properties of benzothiazole derivatives. A study designing and synthesizing 1,3 benzothiazol-2-yl hydrazones/acetohydrazones, including derivatives of this compound, evaluated their anticonvulsant activity, showing promising results in the 6 Hz psychomotor seizure test (Kumar et al., 2011).

Biochemische Analyse

Biochemical Properties

4-Bromo-2-hydrazino-1,3-benzothiazole plays a crucial role in biochemical reactions, particularly in the spectrophotometric analysis of methenamine and its salts . It interacts with enzymes and proteins involved in the detection and repair mechanisms of Etheno-DNA adducts . The compound’s hydrazino group allows it to form stable complexes with various biomolecules, facilitating its use in biochemical assays and studies.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interacting with cell signaling pathways and altering gene expression. The compound’s interaction with DNA repair enzymes can lead to changes in cellular metabolism and overall cell health. Studies have shown that this compound can induce cellular responses that are crucial for understanding its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in DNA repair and other critical cellular processes. The compound’s ability to form stable complexes with DNA and proteins is central to its mechanism of action. These interactions can lead to changes in gene expression and enzyme activity, highlighting its potential as a biochemical tool .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term studies in vitro and in vivo are essential to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects. At higher doses, toxic or adverse effects can be observed. Threshold effects are critical in determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical and pharmacological studies .

Eigenschaften

IUPAC Name |

(4-bromo-1,3-benzothiazol-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDWQZLAGDRYRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365938 |

Source

|

| Record name | 4-Bromo-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872696-03-2 |

Source

|

| Record name | 4-Bromo-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-hydrazino-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.